molecular formula C7H11N3O B13068482 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine

3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13068482
M. Wt: 153.18 g/mol
InChI Key: GEPXZDLTHMPQAV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C7H11N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and an oxadiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of cyclopropylcarboxylic acid with N-ethylamidoxime under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is C₆H₈N₄O, with a molecular weight of approximately 153.18 g/mol. It has a moderate lipophilicity (XLogP3 = 1.4) and contains one hydrogen bond donor and four hydrogen bond acceptors, which may influence its interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit diverse pharmacological effects by:

  • Inhibiting Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Modulating Receptor Activity : Some studies indicate that oxadiazoles can influence receptor-mediated pathways, potentially affecting cellular signaling cascades involved in inflammation and cancer .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity :
In vitro studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines including breast cancer and colon cancer cells .

Anti-inflammatory Properties :
The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation .

Antimicrobial Activity :
Preliminary studies indicate that oxadiazole derivatives may exhibit antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAnticancer (various cell lines)~50
1-Amino-5-(substituted)-1,2,4-Oxadiazoles Anticancer (breast cancer)~30
Thiazole Derivatives Antimicrobial and anticancer~20
Other Oxadiazole Derivatives Anti-inflammatory~40

Case Study 1: Anticancer Efficacy

In a study conducted by Vinaya et al., various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The study reported that compounds similar to 3-cyclopropyl-N-ethyl exhibited promising results with IC50 values indicating effective inhibition of cell proliferation across different types of cancers .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests their utility in treating inflammatory diseases .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11N3O/c1-2-8-7-9-6(10-11-7)5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10)

InChI Key

GEPXZDLTHMPQAV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NO1)C2CC2

Origin of Product

United States

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